N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is a complex organic compound with a unique structure that combines a thiolane ring, a benzofuran moiety, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the benzofuran moiety, and the attachment of the methoxybenzoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems, to optimize efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiolane derivatives, benzofuran-based molecules, and methoxybenzoyl-containing compounds. Examples include:
Thiolane derivatives: Compounds with similar thiolane ring structures.
Benzofuran-based molecules: Compounds containing the benzofuran moiety.
Methoxybenzoyl-containing compounds: Molecules with methoxybenzoyl groups.
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21NO7S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[[3-(4-methoxybenzoyl)-1-benzofuran-5-yl]oxy]acetamide |
InChI |
InChI=1S/C22H21NO7S/c1-28-16-4-2-14(3-5-16)22(25)19-11-30-20-7-6-17(10-18(19)20)29-12-21(24)23-15-8-9-31(26,27)13-15/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,23,24) |
InChI Key |
CWWGZYCORGZLEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.